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Abstract
Cilofexor (formerly GS-9674) is a potent and selective, orally active, non-steroidal farnesoid X

receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases,

including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2]

As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a

promising therapeutic target for these conditions.[3] This technical guide provides a

comprehensive overview of the pharmacological profile of Cilofexor, summarizing its

mechanism of action, pharmacokinetics, pharmacodynamics, and clinical safety and efficacy

from preclinical and clinical studies. All quantitative data are presented in structured tables, and

key experimental protocols and signaling pathways are detailed and visualized.

Mechanism of Action
Cilofexor is a potent agonist of the farnesoid X receptor, a nuclear hormone receptor primarily

expressed in the liver and intestine.[3] It has a reported in vitro EC50 of 43 nM. The activation

of FXR by Cilofexor initiates a cascade of transcriptional events that regulate multiple

metabolic pathways.

In the intestine, FXR activation leads to the induction of fibroblast growth factor 19 (FGF19) in

humans (FGF15 in rodents). FGF19 is released into the portal circulation and travels to the

liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex. This signaling pathway
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subsequently suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-

limiting enzyme in bile acid synthesis from cholesterol. The reduction in bile acid synthesis can

be monitored by measuring the serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a bile acid

precursor.

Direct activation of FXR in hepatocytes also plays a crucial role in maintaining bile acid

homeostasis by increasing the expression of transporters involved in bile acid efflux and

inhibiting their uptake. These combined actions of Cilofexor lead to a reduction in the overall

bile acid pool, thereby mitigating cholestasis and hepatocellular injury. Furthermore, preclinical

studies in rat models of NASH have demonstrated that Cilofexor can reduce liver fibrosis and

portal hypertension.
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Caption: Cilofexor's dual mechanism of action in the intestine and liver.

Pharmacological Data
Pharmacodynamics
The pharmacodynamic effects of Cilofexor have been evaluated in both healthy volunteers

and patient populations. Administration of Cilofexor leads to a dose-dependent increase in

plasma FGF19 levels and a corresponding decrease in serum C4 and bile acids. In healthy
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volunteers, doses greater than 30 mg appeared to achieve a plateau of intestinal FXR

activation. In patients with NASH, Cilofexor treatment for 24 weeks resulted in significant

reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.

Table 1: Pharmacodynamic Effects of Cilofexor in Clinical Trials
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Indication Dose Duration

Key
Pharmacod
ynamic
Endpoints

Results
Reference(s
)

Healthy

Volunteers

10-300 mg

(single and

multiple

doses)

14 days

Plasma

FGF19,

Serum C4,

Serum Bile

Acids

Dose-

dependent

increase in

FGF19 and

decrease in

C4 and bile

acids.

Plateau of

intestinal

FXR

activation

observed at

doses >30

mg.

NASH (Non-

cirrhotic)

30 mg and

100 mg once

daily

24 weeks

MRI-PDFF,

Serum GGT,

C4, and

Primary Bile

Acids

100 mg dose

led to a

significant

median

relative

decrease in

MRI-PDFF of

-22.7%

(p=0.003 vs.

placebo).

Both doses

significantly

decreased

GGT, C4, and

primary bile

acids.
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PSC (Non-

cirrhotic)

30 mg and

100 mg once

daily

12 weeks

Serum

Alkaline

Phosphatase

(ALP), GGT,

ALT, AST, C4,

and Bile

Acids

100 mg dose

significantly

reduced ALP

(-21%,

p=0.029 vs.

placebo),

GGT (-30%,

p<0.001),

ALT (-49%,

p=0.009), and

AST (-42%,

p=0.019).

Reductions in

C4 and bile

acids were

also

observed.

Pharmacokinetics
Cilofexor exhibits bi-exponential disposition, and its exposure increases in a less-than-dose-

proportional manner over a 10 to 300 mg dose range in healthy volunteers. No significant

accumulation has been observed with repeated dosing. The administration of Cilofexor with a

moderate-fat meal can reduce its area under the plasma concentration versus time curve

(AUC) by 21% to 45%.

Table 2: Pharmacokinetic Parameters of Cilofexor in Healthy Volunteers (Single Dose,

Fasting)
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Dose Cmax (ng/mL) Tmax (hr)
AUCinf
(ng*hr/mL)

t1/2 (hr)

10 mg 134 2.0 858 10.3

30 mg 321 2.0 2410 11.2

100 mg 698 2.5 6550 12.4

300 mg 1230 3.0 15400 14.1

Data are

presented as

geometric

means. Sourced

from a study in

healthy

volunteers.

Experimental Protocols
Phase 2 NASH Clinical Trial (NCT02854605)
This was a double-blind, placebo-controlled, phase 2 trial evaluating the safety and efficacy of

Cilofexor in patients with non-cirrhotic NASH.

Inclusion Criteria: Adults aged 18-75 with a clinical diagnosis of NAFLD, magnetic resonance

imaging-proton density fat fraction (MRI-PDFF) ≥8%, and liver stiffness ≥2.5 kPa by

magnetic resonance elastography (MRE), or a historical liver biopsy consistent with NASH

and F1-F3 fibrosis.

Exclusion Criteria: History of cirrhosis, other causes of liver disease, or significant alcohol

consumption.

Intervention: Patients were randomized to receive Cilofexor 100 mg, 30 mg, or placebo

orally once daily for 24 weeks.

Key Assessments:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/product/b8075271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hepatic Steatosis: Measured by MRI-PDFF at baseline and week 24. MRI-PDFF

quantifies the fraction of mobile protons bound to fat in the liver.

Liver Biochemistry and Fibrosis Markers: Serum levels of ALT, AST, GGT, ALP, and

Enhanced Liver Fibrosis (ELF) score were measured at baseline and week 24.

Pharmacodynamic Markers: Serum C4 and bile acids were measured at baseline and

week 24.

Screening
(Inclusion/Exclusion Criteria Met)

Baseline Assessments
(MRI-PDFF, MRE, Blood Samples)

Randomization (2:2:1)

Cilofexor 100 mg
(Once Daily)

Cilofexor 30 mg
(Once Daily)

Placebo
(Once Daily)

24-Week Treatment Period

Week 24 Assessments
(MRI-PDFF, Blood Samples)

30-Day Follow-Up
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Caption: Workflow of the Phase 2 NASH clinical trial (NCT02854605).

Measurement of Pharmacodynamic Biomarkers
Serum 7α-hydroxy-4-cholesten-3-one (C4): Fasting serum samples are typically collected.

C4 levels are measured using high-performance liquid chromatography (HPLC) or tandem

mass spectrometry.

Plasma Fibroblast Growth Factor 19 (FGF19): Fasting plasma samples are collected. FGF19

levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Safety and Tolerability
Cilofexor has been generally well-tolerated in clinical trials. The most commonly reported

treatment-emergent adverse event is pruritus (itching), which is a known class effect of FXR

agonists. The incidence and severity of pruritus appear to be dose-dependent. In a phase 2

study in NASH patients, moderate to severe pruritus was more common in the 100 mg group

compared to the 30 mg and placebo groups.

Table 3: Incidence of Common Adverse Events in a Phase 2 NASH Trial (24 Weeks)

Adverse Event Placebo (n=28)
Cilofexor 30 mg
(n=56)

Cilofexor 100 mg
(n=56)

Any Adverse Event 71% 70% 79%

Pruritus 4% 4% 14%

Headache 7% 9% 7%

Nausea 4% 5% 9%

Diarrhea 4% 7% 5%

Data represents the

percentage of patients

experiencing the

adverse event.
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Clinical Development Status
Cilofexor has been evaluated in Phase 2 and 3 clinical trials for NASH and PSC. While it has

shown promise in improving markers of liver injury and cholestasis, the Phase 3 PRIMIS trial in

patients with non-cirrhotic PSC was terminated early due to a futility analysis indicating a low

probability of achieving its primary endpoint of reducing fibrosis progression. Cilofexor is also

being investigated in combination with other agents for the treatment of NASH.

Conclusion
Cilofexor is a potent, non-steroidal FXR agonist with a well-defined mechanism of action that

favorably modulates bile acid and lipid metabolism. It has demonstrated positive effects on

pharmacodynamic markers of liver injury and steatosis in clinical trials. While the development

for PSC has faced challenges, its evaluation in NASH, particularly in combination therapies, is

ongoing. The pharmacological profile of Cilofexor supports its potential as a therapeutic agent

for chronic liver diseases, although further studies are needed to fully establish its long-term

efficacy and safety.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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